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Cat. No.: B186606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of a 2-methyl-

tetrahydroquinazoline derivative against established kinase inhibitors. Due to the limited

availability of public data on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol, this guide utilizes

data for a closely related structural analog, 2-methyl-N-(3-(nitro)phenyl)-4,5-

dihydrothiazolo[4,5-h]quinazolin-8-amine, to offer insights into the potential activity of this

chemical class. The performance of this analog is compared with well-characterized kinase

inhibitors: Gefitinib, Erlotinib, Lapatinib, and Sorafenib.

Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the

2-methyl-quinazoline analog and other kinase inhibitors against various protein kinases. It is

important to note that direct comparison of IC50 values should be made with caution as

experimental conditions can vary between studies.
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Compound Target Kinase IC50 (nM)

2-methyl-N-(3-

(nitro)phenyl)-4,5-

dihydrothiazolo[4,5-

h]quinazolin-8-amine

CDK2 0.7

Gefitinib EGFR 37-57

Erlotinib EGFR 2

Lapatinib EGFR 10.8

HER2 (ErbB2) 9.2

Sorafenib Raf-1 6

B-Raf 22

VEGFR2 90

PDGFRβ 57

c-Kit 68

Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation

and replication of results. Below are generalized protocols for determining kinase activity.

General Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in a solution following a kinase reaction.

A decrease in luminescence indicates higher kinase activity.

Materials:

Kinase (e.g., CDK2, EGFR, VEGFR2)

Kinase-specific substrate

ATP
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Test inhibitor (e.g., 2-methyl-tetrahydroquinazoline derivative)

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

Luminescence-based ATP detection reagent

Procedure:

In a 96-well plate, add the kinase, its specific substrate, and the test inhibitor at various

concentrations.

Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is typically

kept near its Km value for the specific kinase.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding a luminescence-based

detection reagent.

Record the luminescence signal using a plate reader.

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm

of the inhibitor concentration.

Specific Kinase Assay Conditions:
CDK2/Cyclin A Assay: A typical assay for CDK2/Cyclin A would utilize Histone H1 as a

substrate. The ATP concentration is generally around 10-15 µM.

EGFR Kinase Assay: For EGFR kinase assays, a synthetic peptide substrate such as

Poly(Glu, Tyr) 4:1 is commonly used. The ATP concentration is often in the range of 2-50 µM.

VEGFR2 Kinase Assay: Similar to the EGFR assay, a Poly(Glu, Tyr) 4:1 substrate can be

used for VEGFR2. The ATP concentration is typically around the Km of the enzyme, which

can be in the micromolar range.
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate a key signaling pathway potentially targeted by the 2-methyl-

quinazoline analog and a general workflow for kinase inhibitor screening.
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at: [https://www.benchchem.com/product/b186606#2-methyl-5-6-7-8-tetrahydroquinazolin-4-
ol-activity-vs-other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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